5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline can be compared with other similar compounds, such as:
4-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: This compound has a similar structure but differs in the position of the methoxy group.
1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: This compound lacks the methoxy group, which may result in different chemical and biological properties.
Biological Activity
5-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant research findings.
The compound has a molecular formula of C11H13NO and a molecular weight of 175.23 g/mol. Notable physical properties include:
Property | Value |
---|---|
Boiling Point | 287.3 ± 39.0 °C (Predicted) |
Density | 1.130 ± 0.06 g/cm³ (20 °C) |
pKa | 4.51 ± 0.20 (Predicted) |
These properties suggest that the compound may exhibit stability under various conditions, which is crucial for its biological applications .
Biological Activities
Research indicates that derivatives of quinoline compounds, such as this compound, may possess a range of biological activities including:
- Anticancer Activity : Quinoline derivatives have shown potential in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated cytotoxicity against various cancer cell lines such as colorectal cancer HCT116 and Caco-2 cells .
- Antimicrobial Properties : Compounds within the quinoline family have been noted for their antibacterial and antifungal activities . The methoxy group in the structure may enhance these properties by influencing the compound's interaction with biological targets.
Case Studies and Research Findings
- Antiproliferative Effects : A study highlighted that quinoline derivatives exhibit significant antiproliferative effects against multiple cancer cell lines. For example, a related compound showed an IC50 value of 0.35 µM against HCT116 cells, indicating potent anticancer activity .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with DNA or inhibition of key enzymes involved in cell proliferation. For instance, some studies suggest that quinoline derivatives can intercalate into DNA or inhibit topoisomerase II activity .
- Synthesis and Structural Characterization : The synthesis of this compound can be achieved through various organic synthesis methods. Its unique cyclopropane ring fused to a quinoline framework contributes to its reactivity and potential biological activity.
Future Directions
Continued research is warranted to explore the full therapeutic potential of this compound and its derivatives. Investigations into its pharmacokinetics, optimal dosing strategies, and comprehensive biological profiling are essential for advancing its application in drug development.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C11H13NO/c1-13-8-2-3-9-10-4-7(10)6-12-11(9)5-8/h2-3,5,7,10,12H,4,6H2,1H3 |
InChI Key |
RHWFVVZLFDSSQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3CC3CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.